(5E)-5-[[1-[(2-fluorophenyl)methyl]indol-3-yl]methylidene]-3-prop-2-enyl-1,3-thiazolidine-2,4-dione
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Overview
Description
(5E)-5-[[1-[(2-fluorophenyl)methyl]indol-3-yl]methylidene]-3-prop-2-enyl-1,3-thiazolidine-2,4-dione is a complex organic compound that features a thiazolidine-2,4-dione core structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. The presence of the indole and thiazolidine moieties in its structure suggests that it may exhibit interesting biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-[[1-[(2-fluorophenyl)methyl]indol-3-yl]methylidene]-3-prop-2-enyl-1,3-thiazolidine-2,4-dione typically involves multiple steps. One common approach is to start with the preparation of the indole derivative, followed by the formation of the thiazolidine-2,4-dione ring. The key steps include:
Preparation of the Indole Derivative: The indole derivative can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone in the presence of an acid catalyst.
Formation of the Thiazolidine-2,4-dione Ring: The thiazolidine-2,4-dione ring can be formed by reacting a suitable thioamide with an α-halo acid or ester under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(5E)-5-[[1-[(2-fluorophenyl)methyl]indol-3-yl]methylidene]-3-prop-2-enyl-1,3-thiazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the indole and thiazolidine moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe for studying biological processes involving indole and thiazolidine derivatives.
Industry: Possible applications in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of (5E)-5-[[1-[(2-fluorophenyl)methyl]indol-3-yl]methylidene]-3-prop-2-enyl-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets. The indole moiety may interact with various receptors and enzymes, while the thiazolidine ring could modulate the compound’s overall activity. The exact pathways and targets are still under investigation, but it is believed that the compound may exert its effects through modulation of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
3-allyl-5-benzylidene-1,3-thiazolidine-2,4-dione: Similar structure but lacks the indole moiety.
(5E)-3-allyl-5-{(5-nitro-2-furyl)methylene}-1,3-thiazolidine-2,4-dione: Contains a nitrofuryl group instead of the indole moiety.
Uniqueness
The uniqueness of (5E)-5-[[1-[(2-fluorophenyl)methyl]indol-3-yl]methylidene]-3-prop-2-enyl-1,3-thiazolidine-2,4-dione lies in its combination of the indole and thiazolidine moieties, which may confer distinct biological activities and chemical reactivity compared to other similar compounds .
Properties
Molecular Formula |
C22H17FN2O2S |
---|---|
Molecular Weight |
392.4 g/mol |
IUPAC Name |
(5E)-5-[[1-[(2-fluorophenyl)methyl]indol-3-yl]methylidene]-3-prop-2-enyl-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C22H17FN2O2S/c1-2-11-25-21(26)20(28-22(25)27)12-16-14-24(19-10-6-4-8-17(16)19)13-15-7-3-5-9-18(15)23/h2-10,12,14H,1,11,13H2/b20-12+ |
InChI Key |
QVQSFIQTFDIFKG-UDWIEESQSA-N |
SMILES |
C=CCN1C(=O)C(=CC2=CN(C3=CC=CC=C32)CC4=CC=CC=C4F)SC1=O |
Isomeric SMILES |
C=CCN1C(=O)/C(=C\C2=CN(C3=CC=CC=C32)CC4=CC=CC=C4F)/SC1=O |
Canonical SMILES |
C=CCN1C(=O)C(=CC2=CN(C3=CC=CC=C32)CC4=CC=CC=C4F)SC1=O |
Origin of Product |
United States |
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